p-Fluorophenyl-p-tolylsulfone
Description
The study of p-fluorophenyl-p-tolylsulfone is situated at the intersection of two important areas of chemical science: the chemistry of diaryl sulfones and the ever-expanding field of fluorinated organic compounds.
Diaryl sulfones are a class of organosulfur compounds characterized by two aryl groups attached to a central sulfonyl group. This structural motif is not merely a passive linker; the sulfone group is a strong electron-withdrawing group, which significantly influences the electronic properties of the attached aryl rings. This feature makes diaryl sulfones versatile intermediates in organic synthesis. chemistryviews.orgnih.gov They are prevalent in a wide range of biologically active molecules, agrochemicals, and functional materials. acs.org The synthesis of diaryl sulfones has been a subject of extensive research, with various methods developed to construct this key functional group, including palladium-catalyzed coupling reactions. chemistryviews.orgorganic-chemistry.org The sulfone unit can also direct further functionalization of the aromatic rings, for instance, by facilitating ortho-metalation. chemistryviews.org
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chimia.ch The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting high thermal and metabolic stability to fluorinated compounds. alfa-chemistry.comnih.gov Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for a hydrogen atom, while significantly modifying the electronic nature of the molecule. chimia.chalfa-chemistry.com These unique properties have led to the widespread use of fluorinated compounds in pharmaceuticals, with an estimated 20% of all drugs containing fluorine. wikipedia.org In materials science, fluorinated polymers and compounds find applications as lubricants, in liquid crystal displays, and as components of high-performance polymers. alfa-chemistry.com
Research involving this compound and its analogs primarily focuses on their utility as building blocks for more complex molecules. The presence of the fluorine atom provides a handle for various chemical transformations, including nucleophilic aromatic substitution reactions. The tolyl group offers a site for oxidation or other modifications. Scientists are exploring the synthesis of novel polymers, pharmaceuticals, and agrochemicals using this and related diaryl sulfone structures. The investigation of structure-activity relationships in series of analogous compounds, where the fluorine or methyl group is varied, is a common research theme aimed at fine-tuning the properties of the final products.
| Property | Value |
| Molecular Formula | C13H11FO2S |
| Molecular Weight | 250.29 g/mol |
| Melting Point | 94.5 °C |
| Boiling Point | 382.8±35.0 °C (Predicted) |
| Density | 1.262 g/cm³ (Predicted) |
| CAS Number | 1643-97-6 |
Table 1: Physical and Chemical Properties of this compound chemicalbook.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMTXMSQAGPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167742 | |
| Record name | 1-Fluoro-4-((4-methylphenyl)sulphonyl)benzene | |
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Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-97-6 | |
| Record name | 1-Fluoro-4-[(4-methylphenyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
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| Record name | p-Fluorophenyl p-tolyl sulfone | |
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| Record name | p-Fluorophenyl-p-tolylsulfone | |
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| Record name | 1-Fluoro-4-((4-methylphenyl)sulphonyl)benzene | |
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| Record name | 1-fluoro-4-[(4-methylphenyl)sulphonyl]benzene | |
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| Record name | p-Fluorophenyl p-tolyl sulfone | |
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Synthesis and Characterization
The preparation of p-fluorophenyl-p-tolylsulfone can be achieved through several synthetic routes, most commonly involving the formation of the sulfone bridge between the two aromatic rings.
One prevalent method is the Friedel-Crafts-type sulfonylation, where a sulfonyl chloride is reacted with an aromatic compound in the presence of a Lewis acid catalyst. core.ac.uk For instance, the reaction of p-toluenesulfonyl chloride with fluorobenzene (B45895), or 4-fluorobenzenesulfonyl chloride with toluene, can yield the desired product.
Another approach involves the coupling of an arylsulfinic acid salt with an aryl halide, often catalyzed by a transition metal like copper or palladium. organic-chemistry.orgacs.org For example, sodium p-toluenesulfinate can be coupled with 4-fluorophenyl halides. More recent methods utilize diaryliodonium salts as coupling partners for arylsulfinic acid salts in transition-metal-free conditions. acs.org
The characterization of this compound relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy will show distinct signals for the aromatic protons on both the fluorophenyl and tolyl rings, as well as a singlet for the methyl protons of the tolyl group. researchgate.netrsc.org
¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. rsc.org
¹⁹F NMR spectroscopy is a valuable tool for confirming the presence and chemical environment of the fluorine atom. alfa-chemistry.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
| Spectroscopic Data | Observed Values |
| IR (cm⁻¹) | 1316, 1155 |
| ¹H NMR (CDCl₃, δ ppm) | 7.95-7.90 (m, 2H), 7.81 (d, 2H), 7.31 (d, 2H), 7.16 (m, 2H), 2.40 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 167.7 (d, J = 231.9 Hz), 144.3, 138.4, 130.3 (d, J = 9.1 Hz), 130.0, 127.6, 116.5 (d, J = 22.5 Hz), 21.6 |
Table 2: Spectroscopic Data for this compound researchgate.netrsc.org
Applications in Chemical Research
The unique combination of a fluorinated ring and a sulfone bridge makes p-fluorophenyl-p-tolylsulfone a valuable precursor in various areas of chemical research.
This compound serves as a versatile starting material for the synthesis of more complex molecules. The fluorine atom can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of diverse functional groups, such as amines, alkoxides, and thiolates, at the para-position of the fluorophenyl ring. This reactivity is crucial for the construction of novel pharmaceutical and agrochemical candidates.
Diaryl sulfones are important monomers in the synthesis of high-performance polymers like poly(ether sulfone)s (PES). researchgate.net These polymers are known for their high thermal stability, mechanical strength, and chemical resistance. The fluorine atom in this compound can be exploited in polymerization reactions. For example, poly(ether sulfone)s can be synthesized via nucleophilic aromatic substitution polymerization, where the fluorine atom is displaced by a bisphenol monomer. The resulting fluorinated polymers can exhibit enhanced properties such as lower dielectric constants and improved processability.
Conclusion
Direct Sulfonylation Reactions
Direct sulfonylation involves the formation of a carbon-sulfur bond between two aryl groups and a sulfonyl moiety.
The Friedel-Crafts sulfonylation is a conventional and widely used method for synthesizing diaryl sulfones. scispace.comscienceandtechnology.com.vn This electrophilic aromatic substitution typically involves reacting an arene with an arenesulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a strong Brønsted acid. scispace.comgoogle.comcore.ac.uk For the synthesis of this compound, this would involve the reaction of fluorobenzene (B45895) with p-toluenesulfonyl chloride.
The reaction mechanism involves the formation of a sulfonyl cation or a complex between the sulfonylating agent and the catalyst, which then attacks the electron-rich aromatic ring of the other reactant. core.ac.uk While effective, this method can suffer from drawbacks such as the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts, generation of hazardous waste, and sometimes poor regioselectivity, leading to a mixture of isomers. scispace.comcore.ac.uk To mitigate these issues, solid acid catalysts like Fe(III)-exchanged montmorillonite (B579905) clay and zeolites have been explored as more environmentally friendly and reusable alternatives. scispace.comresearchgate.net For instance, Fe³⁺-montmorillonite has been shown to effectively catalyze the sulfonylation of various arenes, including deactivated ones like chlorobenzene, often yielding the para-isomer with high selectivity. scispace.com Triflic acid has also been used as an efficient and recoverable catalyst for these reactions at high temperatures. chemistryviews.org
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Arenes and Arenesulfonyl Chlorides | Fe(OH)₃ | Solvent-free | Diaryl sulfones | Good | lookchem.com |
| Toluene and p-Toluenesulfonic Anhydride | AlCl₃ | Nitromethane | Di-p-tolyl sulfone | - | core.ac.uk |
| Arenes and Arenesulfonyl Chlorides | Triflic Acid (TfOH) | 160 °C, Neat | Diaryl sulfones | Good to Excellent | chemistryviews.org |
| Aromatics and Sulfonyl Chlorides | Fe³⁺-montmorillonite | - | Diaryl sulfones | High | scispace.com |
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance compared to traditional methods.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of unsymmetrical diaryl sulfones. One common approach involves the coupling of aryl halides or triflates with arenesulfinate salts. researchgate.net The use of a palladium catalyst, often with a specific ligand like Xantphos, facilitates this transformation under relatively mild conditions. researchgate.netorganic-chemistry.org This method is noted for its efficiency and tolerance of a wide variety of functional groups on both coupling partners. organic-chemistry.org For example, the reaction between aryl bromides and arenesulfinate salts is significantly influenced by additives like n-Bu₄NCl, which can enhance the formation of sulfones. researchgate.net
Another strategy involves a three-component reaction where an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex) are coupled. nih.gov This convergent approach allows for the straightforward synthesis of diverse sulfones from readily available starting materials. nih.gov Furthermore, palladium catalysis can be employed in the direct arylation of benzylic sulfones with aryl halides, providing another route to functionalized sulfone structures. nih.gov
| Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Aryl Bromides/Triflates + Arenesulfinates | Palladium / Xantphos | Efficient route to unsymmetrical diaryl sulfones. researchgate.net Influenced by n-Bu₄NCl. researchgate.net | researchgate.net |
| Aryl Boronic Acids + Arylsulfonyl Chlorides | PdCl₂ | Mild conditions, high yields, short reaction times. acs.org | acs.org |
| Aryl Lithium + Aryl Halide + DABSO (SO₂ surrogate) | Palladium / XantPhos-type ligand | Convergent three-component synthesis. nih.gov | nih.gov |
| Benzylic Sulfones + Aryl Halides | Palladium | Direct benzylic arylation. nih.gov | nih.gov |
Solid superacid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) and persulfated zirconia (ZrO₂/S₂O₈²⁻), have emerged as highly efficient, reusable, and environmentally benign catalysts for Friedel-Crafts type sulfonylation reactions. lookchem.comresearchgate.netiitm.ac.in These catalysts are prepared by treating zirconium hydroxide (B78521) with sulfuric acid or a persulfate solution, followed by calcination. iitm.ac.ingoogle.com The resulting materials possess strong acid sites that can effectively catalyze the reaction between aromatic compounds and sulfonylating agents like arylsulfonyl chlorides. lookchem.comresearchgate.net
The use of ZrO₂/S₂O₈²⁻ allows for the synthesis of diaryl sulfones under solvent-free conditions with simple procedures and rapid reaction times. lookchem.com For example, the reaction of various aromatic compounds with p-toluenesulfonyl chloride in the presence of this catalyst provides the corresponding diaryl sulfones in good yields. acs.org The catalyst's high activity is attributed to the presence of strong Lewis and Brønsted acid sites generated by the sulfate (B86663) or persulfate species on the zirconia surface. researchgate.netiitm.ac.in These solid acids are stable, easy to handle, and can be recovered and reused without significant loss of activity. iitm.ac.in
An alternative approach to diaryl sulfone synthesis involves the use of sodium periodate (B1199274) (NaIO₄) as a catalyst. This method facilitates the sulfonylation of aromatic compounds with agents like p-toluenesulfonyl chloride under neutral conditions. oup.com The reaction proceeds efficiently to give the corresponding sulfones in good yields. For instance, the synthesis of (4-Fluorophenyl)-p-tolyl-sulfone has been reported using this method. oup.com The procedure generally involves simple work-up, and in some cases, can be performed in a mixture of organic solvent and water. oup.com While the exact mechanism is not fully detailed, NaIO₄ is known as a powerful oxidizing agent, and its catalytic role likely involves the in-situ generation of a more reactive sulfonylating species.
Desulfurization reactions provide an alternative pathway to sulfones starting from different sulfur-containing precursors. Nickel boride (Ni₂B), often generated in situ from a nickel(II) salt like nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄), is a versatile reagent for various chemical transformations, including desulfurization. wikipedia.orgrsc.org While primarily known for reducing organic sulfur compounds like thioamides and thioethers to the corresponding hydrocarbons, its application can be tailored. wikipedia.org
In the context of sulfone synthesis, desulfurization or desulfinative coupling methods represent a distinct strategy. For example, nickel-catalyzed cross-couplings can involve the cleavage of C–S bonds in precursors like thioethers or sulfoxides. rsc.org Some methods use nickel salts to promote the desulfurization of compounds like dibenzothiophenesulfone, accompanied by the reductive cleavage of the C–S bond. rsc.org Although not a direct synthesis of this compound, these desulfurization principles highlight the versatility of reagents like nickel boride in organosulfur chemistry. wikipedia.orgrsc.org The catalyst is often used as a safer, non-pyrophoric alternative to Raney Nickel. wikipedia.org
Catalytic Sulfonylation with Transition Metal Catalysts
Superacid Catalysis (e.g., ZrO2/S2O8 2-)
Oxidation-Based Syntheses
A primary and straightforward method for the synthesis of sulfones is the oxidation of their corresponding sulfide (B99878) or sulfoxide (B87167) precursors. This approach leverages the sulfur atom's ability to exist in various oxidation states.
Oxidation of Sulfides and Sulfoxides Precursors
The direct oxidation of a sulfide, such as 4-fluoro-1-((4-methylphenyl)thio)benzene, provides a common route to this compound. This transformation requires an oxidizing agent capable of introducing two oxygen atoms to the sulfur center. A variety of oxidants have been employed for this purpose, ranging from traditional reagents to more modern, environmentally benign alternatives. nih.gov
Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org For instance, the use of urea-hydrogen peroxide in conjunction with phthalic anhydride in ethyl acetate (B1210297) offers a metal-free method for oxidizing sulfides to sulfones. organic-chemistry.org Another approach involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) and hydrochloric acid, which has been shown to effectively oxidize diphenyl sulfide to diphenyl sulfone with high selectivity. nih.gov
The oxidation can also proceed stepwise, with the sulfoxide being an intermediate. In some cases, the reaction can be controlled to selectively yield either the sulfoxide or the sulfone. rsc.org For example, using N-fluorobenzenesulfonimide (NFSI) as the oxidant in water allows for the selective synthesis of either sulfoxides or sulfones by simply adjusting the amount of NFSI used. rsc.org
Table 1: Selected Oxidation Methods for Sulfone Synthesis
| Oxidant System | Substrate | Product | Yield (%) | Reference |
| NaClO₂ / HCl | Diphenyl sulfide | Diphenyl sulfone | 96 | nih.gov |
| Urea-hydrogen peroxide / Phthalic anhydride | Substituted sulfides | Corresponding sulfones | Not specified | organic-chemistry.org |
| N-fluorobenzenesulfonimide (NFSI) / H₂O | Thioethers | Corresponding sulfones | Not specified | rsc.org |
| H₂O₂ / Tantalum carbide | Sulfides | Corresponding sulfones | High | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Targeted Oxidation Strategies for Sulfone Formation
Achieving high chemoselectivity in the oxidation of sulfides to sulfones without over-oxidation or side reactions is a key focus of targeted oxidation strategies. The choice of oxidant and reaction conditions plays a crucial role in directing the outcome. For example, while some reagents might lead to a mixture of sulfoxide and sulfone, others can drive the reaction to completion, yielding the sulfone as the major product. jchemrev.com
Electrochemical methods offer a green and controllable alternative for sulfide oxidation. By adjusting the applied voltage in a continuous-flow microreactor, various thioethers can be selectively converted to either their corresponding sulfoxides or sulfones. rsc.org This technique avoids the use of strong, often hazardous, chemical oxidants. rsc.org
Another strategy involves the use of specific catalysts to enhance the efficiency and selectivity of the oxidation. For instance, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org Similarly, a practical and switchable method for synthesizing aryl sulfones and sulfoxides has been developed using O₂/air as the terminal oxidant, where the selectivity is controlled by the reaction temperature. acs.org
Coupling Reactions and Advanced Syntheses
Beyond oxidation, various coupling reactions and more complex synthetic strategies have been developed to construct the diaryl sulfone framework, offering greater flexibility in accessing a wider range of substituted analogs.
Cross-Coupling Reactions (e.g., involving fluorinated aryl chlorides)
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur bonds. A notable example is the coupling of aryl boronic acids with arylsulfonyl chlorides. acs.org This method allows for the efficient synthesis of unsymmetrical diaryl sulfones under mild conditions. acs.org For the synthesis of this compound, this could involve the reaction of p-fluorophenylboronic acid with p-toluenesulfonyl chloride in the presence of a palladium catalyst.
The scope of these reactions is broad, tolerating a variety of functional groups on both coupling partners. acs.org Copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts also provide a route to diaryl sulfones. organic-chemistry.org The use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a recyclable catalyst for the coupling of aryl sulfonic acid salts with aryl halides, including those with fluorine substituents, represents an environmentally friendly approach. nanomaterchem.com
Tandem and Multicomponent Reactions
Tandem and multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single pot, often with high atom economy. uni-frankfurt.dersc.orgnih.gov These reactions combine multiple bond-forming events in a sequential manner without the need to isolate intermediates.
One such strategy involves the use of a sulfur dioxide surrogate, like 1,4-bis(aza-2,2,6,6-tetramethylpiperidine-1-oxyl)butane (DABSO), in a palladium-catalyzed three-component coupling of an aryl lithium species and an aryl halide. nih.gov This allows for the convergent synthesis of a wide range of diaryl sulfones. nih.gov Another multicomponent approach for synthesizing vinyl sulfones involves the reaction of alkynes, aryl diazonium salts, potassium metabisulfite (B1197395) (K₂S₂O₅), and thiophenols, proceeding without the need for a metal catalyst. researchgate.net While not directly producing this compound, these methods highlight the potential of MCRs in sulfone synthesis.
Application of p-Toluenesulfonic Acid (p-TSA) in Complex Molecule Synthesis
p-Toluenesulfonic acid (p-TSA), or tosylic acid, is a strong, organic-soluble acid that is widely used as a catalyst in a variety of organic transformations. rsc.orgwikipedia.org While not typically a direct reactant in the formation of the sulfone bond of this compound, it plays a crucial role in many synthetic sequences that may lead to precursors of this compound or other complex molecules containing the tosyl group. preprints.orggoogle.com
For example, p-TSA is commonly used to catalyze esterification, acetalization, and dehydration reactions. wikipedia.orggoogle.com It can also be used to introduce the tosyl group, which is an excellent leaving group in nucleophilic substitution and elimination reactions, thereby facilitating the construction of more complex molecular architectures. wikipedia.org In the context of sulfone synthesis, p-TSA can be used to promote the sulfonylation of aromatic compounds with arenesulfonyl halides, a non-oxidative route to sulfones. jchemrev.com
Use of Arylazo Sulfones in Aryl-C and Aryl-S Bond Formation
Arylazo sulfones have emerged as versatile reagents in modern organic synthesis, functioning as effective precursors for aryl and sulfonyl radicals. sioc-journal.cn These bench-stable compounds can be activated under visible light, often without the need for a photocatalyst or additives, to generate radicals through the homolytic cleavage of their C–N and N–S bonds. sioc-journal.cnthieme-connect.de This reactivity makes them valuable for forming both aryl-carbon (Aryl-C) and aryl-sulfur (Aryl-S) bonds. sioc-journal.cn
The fundamental process involves the irradiation of an arylazo sulfone, which leads to the cleavage of the N–S bond. acs.org This generates an aryl radical (Ar•) and a sulfonyl radical (RSO2•) after the loss of nitrogen gas (N2) from the intermediate aryldiazenyl radical. acs.org These highly reactive radical intermediates can then participate in various coupling reactions.
Key applications of this methodology include:
Aryl-C Bond Formation : The generated aryl radicals can be trapped by various carbon-based coupling partners. For instance, protocols have been developed for the arylation of heteroaromatics to form biaryl compounds, a reaction that can be driven by both visible and sunlight. acs.org This method has also been extended to the synthesis of allyl arenes and the arylation of isonitriles to produce aromatic amides. nih.gov
Aryl-S Bond Formation : Arylazo sulfones can be used to construct C–S bonds for the synthesis of aryl sulfides. acs.org In a reported protocol, arylazo sulfones serve as radical precursors for a photocatalyst- and additive-free carbon-heteroatom bond formation with disulfides under visible light, yielding aryl sulfides. rsc.org
While this method is powerful for creating various aryl-substituted compounds, its direct application for the one-step synthesis of an unsymmetrical diaryl sulfone like this compound from two different arylazo sulfones is less straightforward. The process typically uses the arylazo sulfone as a source for one aryl group and a separate coupling partner for the other. However, the underlying principle of generating aryl radicals from these precursors is a significant strategy in the broader context of diaryl compound synthesis. sioc-journal.cn
Enantioselective and Stereoselective Synthetic Pathways
The synthesis of chiral molecules in an enantiomerically pure form is a central goal in modern chemistry, particularly for pharmaceutical applications. For sulfones, introducing chirality can lead to compounds with specific biological activities. Enantioselective and stereoselective synthetic pathways are designed to control the three-dimensional arrangement of atoms, producing a specific stereoisomer as the major product.
Chiral Auxiliary Approaches (e.g., chiral sulfoxides)
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter with a specific configuration. wikipedia.orgyork.ac.uk After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk
In the context of sulfone synthesis, chiral sulfoxides are highly effective chiral auxiliaries. medcraveonline.comuab.cat The sulfur atom in a sulfoxide is a stereogenic center, and its chirality can influence the stereochemical outcome of reactions occurring at nearby functional groups. medcraveonline.comjchemrev.com The effectiveness of the sulfoxide group as a chiral director is due to the steric and electronic differences between its substituents: an oxygen atom, a lone pair of electrons, and two different organic groups. medcraveonline.com
One of the most established methods for preparing enantiomerically pure sulfoxides is the Anderson synthesis. medcraveonline.com This approach involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, which proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com Once the chiral sulfoxide is formed, it can be used to direct subsequent reactions. For the synthesis of a chiral sulfone, the chiral sulfoxide intermediate would be oxidized in the final step, a transformation that typically does not affect the newly created stereocenters.
Chiral auxiliaries have been successfully used in a variety of asymmetric reactions, including:
Asymmetric Alkylation : Enolates derived from amides bearing a chiral auxiliary can be alkylated with high diastereoselectivity. wikipedia.org
Asymmetric Michael Additions : Chiral auxiliaries can control the 1,4-addition of nucleophiles to α,β-unsaturated systems. sioc-journal.cn
Asymmetric Diels-Alder Reactions : Sulfoxides have been used as chiral auxiliaries in dienophiles to control the stereochemistry of cycloaddition reactions. uab.cat
Asymmetric Catalysis in Fluorinated Compound Synthesis
Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.orgnih.gov This approach is particularly important for the synthesis of organofluorine compounds, as the introduction of fluorine can significantly alter a molecule's biological properties. rsc.org
The development of catalytic enantioselective methods for synthesizing fluorinated molecules is an active area of research. pharm.or.jpchimia.ch Key strategies include:
Enantioselective Fluorination : This involves the reaction of a prochiral substrate with an electrophilic fluorinating agent (such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)) in the presence of a chiral catalyst. chimia.ch Chiral organocatalysts, including those derived from cinchona alkaloids, have been developed to facilitate the enantioselective fluorination of carbonyl compounds. chimia.ch
Catalytic Asymmetric Reactions of Fluorinated Building Blocks : This approach uses simple, readily available fluorinated starting materials in reactions controlled by a chiral catalyst. For example, the catalytic enantioselective monofluoromethylation of imines has been achieved using 1-fluorobis(phenylsulfonyl)methane (FBSM) in the presence of a chiral phase-transfer catalyst. pharm.or.jp
These catalytic methods provide a direct and efficient route to chiral fluorinated compounds. cas.cn While specific catalytic systems for the direct asymmetric synthesis of this compound are not widely documented, the principles of asymmetric catalysis for organofluorine compounds could be adapted for such a target. rsc.org For example, a potential strategy could involve the asymmetric coupling of a fluorinated aryl component with a tolyl-sulfur component mediated by a chiral transition metal catalyst.
Green Chemistry Considerations in Sulfone Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org For sulfone synthesis, which has traditionally relied on harsh reagents and conditions, the adoption of green chemistry principles is crucial for sustainability. nih.gov
Key green approaches to sulfone synthesis include:
Use of Greener Solvents and Reagents : Many protocols now favor environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) over traditional volatile organic compounds. thieme-connect.comsioc-journal.cn The use of hydrogen peroxide (H2O2), which produces water as its only byproduct, is a greener alternative to many traditional oxidizing agents for converting sulfides to sulfones. organic-chemistry.org An organocatalytic method using 2,2,2-trifluoroacetophenone (B138007) as the catalyst enables the efficient oxidation of sulfides with H2O2. organic-chemistry.org
Catalytic and Metal-Free Methods : The development of catalytic systems reduces waste by using small, recyclable amounts of a catalyst instead of stoichiometric reagents. nanomaterchem.com Metal-free protocols, such as the microwave-assisted coupling of diaryliodonium salts with arenesulfinates in PEG-400, offer an eco-friendly alternative to traditional metal-catalyzed cross-coupling reactions. thieme-connect.comthieme-connect.com
Energy Efficiency : Microwave-assisted synthesis can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. thieme-connect.com The synthesis of diaryl sulfones has been achieved in minutes under microwave irradiation, compared to hours with traditional heating. thieme-connect.com
Atom Economy : Designing reactions that maximize the incorporation of all materials from the starting materials into the final product is a core principle of green chemistry. The direct insertion of sulfur dioxide (SO2), sourced from stable salts like potassium metabisulfite (K2S2O5), into organic molecules is a highly atom-economical approach to sulfone synthesis. rsc.org
The following table summarizes various green synthetic methods for sulfones:
| Synthetic Method | Key Green Features | Catalyst/Reagent | Solvent | Yield Range | Reference |
| Oxidation of Sulfides | Green oxidant, organocatalysis | H2O2 / 2,2,2-Trifluoroacetophenone | Acetonitrile | 50-100% | organic-chemistry.org |
| Oxidation of Thioethers | Water as oxygen source and solvent | Selectfluor™ | Water | Up to 99% | sioc-journal.cn |
| Coupling of Diaryliodonium Salts and Arenesulfinates | Metal-free, microwave-assisted, recyclable solvent | None | PEG-400 | High yields | thieme-connect.com |
| Coupling of Aryl Halides and Sulfonic Acid Salts | Recyclable magnetic nanocatalyst | CuFe2O4 nanoparticles | Water | Good to excellent yields | nanomaterchem.com |
| Multicomponent Sulfonylation | Sustainable media, use of SO2 source | None | Deep Eutectic Solvent (DES) | Low to good yields | rsc.org |
| Friedel-Crafts Sulfonylation | Inexpensive, non-corrosive catalyst | Fe(OH)3 | None (neat) | Good yields |
Mechanistic Investigations of Formation Reactions
The synthesis of this compound can be achieved through several mechanistic routes, each with its own set of conditions and intermediates. These pathways primarily include electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical reactions.
The Friedel-Crafts reaction is a classic method for forming carbon-carbon and carbon-heteroatom bonds to an aromatic ring. wikipedia.orgchemistryviews.org The synthesis of diaryl sulfones, such as this compound, can be accomplished via electrophilic aromatic substitution (EAS), specifically through Friedel-Crafts sulfonylation. wikipedia.orgchemistryviews.orgnih.gov In this pathway, an arenesulfonyl chloride, like p-toluenesulfonyl chloride, reacts with an activated aromatic ring, such as fluorobenzene.
The reaction is typically catalyzed by a strong Lewis acid, for instance, aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a Brønsted acid like triflic acid (TfOH). wikipedia.orgchemistryviews.org The catalyst activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that is then attacked by the electron-rich aromatic ring of fluorobenzene. hu.edu.jonumberanalytics.com The fluorine atom on the benzene (B151609) ring is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org However, due to steric hindrance, the para-substituted product, this compound, is generally favored.
The general mechanism for electrophilic aromatic substitution involves two main steps: the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore the aromaticity of the ring. hu.edu.jonumberanalytics.com
Table 1: Key Aspects of Electrophilic Aromatic Substitution for Diaryl Sulfone Synthesis
| Aspect | Description | Reference |
|---|---|---|
| Reaction Type | Friedel-Crafts Sulfonylation | wikipedia.orgchemistryviews.org |
| Reactants | p-Toluenesulfonyl chloride and Fluorobenzene | N/A |
| Catalysts | Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., TfOH) | wikipedia.orgchemistryviews.org |
| Key Intermediate | Arenium ion (sigma complex) | hu.edu.jonumberanalytics.com |
| Regioselectivity | Primarily para-substitution due to the directing effect of the fluorine atom and steric factors. | libretexts.org |
Nucleophilic aromatic substitution (SₙAr) provides an alternative and often highly efficient route to diaryl sulfones. masterorganicchemistry.com This mechanism is particularly effective when an aromatic ring is substituted with strong electron-withdrawing groups, which activate the ring towards attack by a nucleophile. masterorganicchemistry.com In the context of synthesizing this compound, this pathway can proceed in two ways.
One approach involves the reaction of a salt of p-toluenesulfinic acid (a strong nucleophile) with 1-fluoro-4-halobenzene, where the halogen is a good leaving group. A more common and efficient method involves the reaction of an aryl halide, activated by the sulfone group, with a nucleophile. For instance, the fluorine atom in p-fluorophenyl p-tolyl sulfone itself can be displaced by a suitable nucleophile. The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group, which stabilizes the negative charge in the intermediate Meisenheimer complex, thus facilitating the substitution. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate, followed by the departure of the leaving group to yield the substituted product. masterorganicchemistry.com
The rate of SₙAr reactions is significantly influenced by the nature of the leaving group and the position of the electron-withdrawing groups. Fluorine is often an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com
The formation of diaryl sulfones can also be achieved through pathways involving radical intermediates. These reactions are typically initiated by radical initiators or through photoredox catalysis, which can generate aryl radicals from precursors like aryl halides or diazonium salts. nih.gov For the synthesis of this compound, a potential radical pathway could involve the reaction of an aryl radical with a source of sulfur dioxide, followed by coupling with another aryl group.
One modern approach utilizes sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in transition-metal-catalyzed reactions. nih.govnih.gov For example, a palladium-catalyzed three-component coupling of an aryl halide (e.g., 1-fluoro-4-iodobenzene), an arylboronic acid (e.g., p-tolylboronic acid), and a sulfur dioxide surrogate can lead to the formation of the corresponding diaryl sulfone. nih.gov
The mechanism of such reactions often involves the generation of an aryl radical, which can then react with the sulfur dioxide source to form a sulfonyl radical. nih.govbeilstein-journals.org This sulfonyl radical can then participate in further cross-coupling reactions to yield the final diaryl sulfone product. beilstein-journals.org The use of visible light and photocatalysts has emerged as a sustainable method for generating these radical intermediates under mild conditions. nih.govbeilstein-journals.org
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of chemical reactions, including the formation of diaryl sulfones. nih.govmostwiedzy.pl These studies provide detailed insights into the geometries and energies of reactants, transition states, and intermediates, which are often difficult to obtain through experimental methods alone.
For electrophilic aromatic substitution reactions, computational models can help to elucidate the structure of the arenium ion intermediate and the energy barriers associated with its formation and deprotonation. whiterose.ac.uk Similarly, for nucleophilic aromatic substitution, DFT calculations can model the Meisenheimer intermediate and explain the role of electron-withdrawing groups in stabilizing this key intermediate. researchgate.net
In the context of radical reactions, computational studies can help to understand the formation and reactivity of the various radical species involved. For instance, calculations can predict the bond dissociation energies and help to rationalize the observed regioselectivity in radical-mediated syntheses. whiterose.ac.uk DFT calculations have also been employed to shed light on the mechanism of copper-catalyzed sulfonylative Hiyama cross-coupling reactions, revealing high energy barriers for the reductive elimination step. chemrxiv.org
| Adsorption Energies | Relevant for understanding interactions with surfaces, such as in corrosion inhibition studies. | mostwiedzy.pl |
Radical Reaction Pathways
Reactivity of the Sulfone Moiety
The sulfone group is a robust and relatively inert functional group, which contributes to the stability of molecules like this compound. wikipedia.org However, under specific conditions, the sulfur-carbon bonds can undergo transformations.
The sulfur-carbon bonds in diaryl sulfones are generally strong and resistant to cleavage. The thermal stability of diaryl sulfones is notably high, with decomposition often occurring at temperatures above 350°C. researchgate.net This stability is attributed to the strength of the aryl C–S bond. researchgate.net
Despite their stability, the sulfone group can participate in several types_of reactions. For example, in the presence of strong bases, sulfones can undergo elimination reactions. wikipedia.org More significantly, the sulfonyl group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as desulfonylative coupling. rsc.org This reactivity allows for the transformation of sulfones into other functional groups, highlighting their versatility as synthetic intermediates. rsc.org
The cleavage of the C–S bond can be controlled to be chemoselective, meaning that one C–S bond can be cleaved in the presence of another by carefully choosing the reaction conditions and catalysts. rsc.org This selective activation is crucial for the synthetic utility of unsymmetrical diaryl sulfones. rsc.org For instance, palladium-catalyzed reactions have been developed for the desulfonylative arylation of diaryl sulfones with aryl boronic acids. rsc.org
Activation and Functionalization Strategies
The functionalization of this compound can be approached through several activation strategies that target different bonds within the molecule. Key among these are the activation of carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds, as well as leveraging the inherent reactivity of the fluorinated aromatic ring.
One prominent strategy involves the transition-metal-catalyzed cleavage of the C–S bond. dicp.ac.cn To achieve a catalytic cycle for C–S bond cleavage, the oxidative addition of the bond to a low-valent transition metal is a necessary step. dicp.ac.cn The Liebeskind-Srogl cross-coupling reaction, for instance, utilizes organosulfur compounds as electrophilic partners. dicp.ac.cn Another approach is an "alkylative activation" strategy, which facilitates the cleavage of a C–S bond in thioethers or thioesters through palladium- or nickel-catalyzed cross-coupling reactions. dicp.ac.cn
Direct C-H bond functionalization represents a highly attractive and atom-economical method for derivatization. researchgate.net This approach avoids the need for pre-functionalized starting materials. However, achieving C-H substitution presents challenges, such as the need for an oxidant in certain catalytic cycles and the difficulty in controlling selectivity to prevent excessive functionalization. researchgate.net For diaryl sulfoxides, regioselective amination can be achieved based on steric hindrance, with the reaction occurring at the less sterically hindered C–S(O) bond. dicp.ac.cn Furthermore, lithiation can serve as a powerful tool for derivatization, enabling subsequent reactions with various electrophiles. rsc.org
Reactivity of the Fluoroaryl and Tolyl Moieties
The reactivity of this compound is dictated by the opposing electronic effects of the substituents on its two aromatic rings. The fluorine atom on one ring and the methyl group on the other create distinct reactive profiles, which can be exploited to achieve selective chemical transformations.
Fluorine is a uniquely influential heterosubstituent, capable of exerting a stronger impact on the reactivity of its neighboring atoms than any other element. researchgate.net Its primary influence stems from its strong electron-withdrawing inductive effect, which significantly reduces the electron density of the attached aromatic ring. This deactivation makes the fluorophenyl ring less susceptible to electrophilic aromatic substitution compared to the tolyl ring.
Conversely, this electron deficiency greatly activates the fluorophenyl ring toward nucleophilic aromatic substitution (SNAr). The fluorine atom, being a moderately good leaving group in this context, can be displaced by a variety of nucleophiles. The impact of fluorine is context-dependent; it can increase both the hydrophobic surface area and the polarity of a nearby functional group, such as the sulfur moiety in sulfonyl compounds. nih.gov The activating effect of electron-withdrawing groups is highlighted in related cross-coupling reactions, where a trifluoromethyl (CF3) group was found to facilitate the reaction more efficiently than an electron-donating methoxy (B1213986) (OMe) group. dicp.ac.cn
The differing electronic nature of the two aryl rings in this compound is a primary driver of regioselectivity in derivatization reactions. Nucleophilic attacks are expected to occur preferentially on the electron-poor fluorophenyl ring, while electrophilic attacks will favor the more electron-rich tolyl ring.
In the case of unsymmetrical diaryl sulfoxides, regioselective amination can be controlled by steric factors, directing the incoming amine to the less hindered aryl group. dicp.ac.cn This principle allows for the selective functionalization of one C-S bond over the other. dicp.ac.cn For instance, the cyclocondensation reaction of precursors containing a 4-fluorophenyl substituent leads to the regiospecific synthesis of certain pyrazoles. researchgate.net
Stereoselectivity is also a critical consideration, particularly in reactions that create chiral centers, such as the formation of chiral sulfoxides through oxidation. rsc.org In multi-step syntheses involving derivatives of p-tolyl sulfone, regio- and diastereoselective epoxidations have been achieved, demonstrating that precise control over stereochemical outcomes is possible. rsc.orgodu.edu However, the interplay of steric and electronic factors governing selectivity can be complex and is not always sufficient to fully predict the stereochemical outcome.
Table 1: Predicted Regioselectivity of Reactions on this compound
| Reaction Type | Preferred Ring | Rationale |
| Nucleophilic Aromatic Substitution | p-Fluorophenyl | Activated by the electron-withdrawing fluorine and sulfonyl groups. |
| Electrophilic Aromatic Substitution | p-Tolyl | Activated by the electron-donating methyl group. |
| Sterically-Driven Substitution | Varies | Reaction favors the less sterically hindered position, often influenced by the approach to the sulfonyl group. dicp.ac.cn |
Influence of Fluorine on Aromatic Ring Reactivity
Catalyst Effects on Reaction Outcomes and Mechanisms
Palladium complexes are among the most versatile and extensively studied catalysts for organic reactions, including cross-coupling and amination. researchgate.net The mechanism of palladium-catalyzed reactions typically involves steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.net In the amination of diaryl sulfoxides, the choice of palladium source and associated ligands is critical for efficiency. For example, catalysts such as SingaCycle-A1, Pd–PEPPSI–IPr, and XPhos Pd G2 have been screened for such transformations, with varying degrees of success depending on the specific substrates. dicp.ac.cn
The reaction mechanism itself can be dictated by the catalytic system. For example, in palladium-catalyzed oxidative addition, the choice of ligand and solvent can determine whether the reaction proceeds through a concerted three-membered transition state or an SN2-type mechanism. whiterose.ac.uk Less-donating ligands like PF3 tend to favor a concerted mechanism, whereas traditional PPh3 ligands often favor the SN2 pathway, especially in polar solvents like DMF. whiterose.ac.uk
Beyond palladium, other transition metals are effective. Rhodium catalysts, such as [Rh(cod)Cl]2 paired with tris(4-fluorophenyl)phosphine, have been used to mediate cycloisomerization reactions. rsc.org Copper(I) has been employed in C–S and C–F bond cleavage procedures to synthesize biaryl sulfides. dicp.ac.cn This highlights the importance of tailoring the catalyst to the specific bond formation or cleavage desired.
Table 2: Examples of Catalyst Systems and Their Applications
| Catalyst System | Reaction Type | Function/Observation | Reference(s) |
| SingaCycle-A1, Pd–PEPPSI–IPr, XPhos Pd G2 | Amination of Diaryl Sulfoxides | Efficient catalysts for C-N bond formation; product yields often exceed 80%. | dicp.ac.cn |
| [Rh(cod)Cl]2 / tris(4-fluorophenyl)phosphine | Cycloisomerization | Catalyzes metal vinylidene-mediated 7-endo cycloisomerization. | rsc.org |
| Pd(0) with PPh3 vs. PF3 ligands | Oxidative Addition | Ligand and solvent choice determines the reaction mechanism (SN2 vs. concerted). | whiterose.ac.uk |
| Cu(I) | C-S / C-F Bond Cleavage | Used to prepare biaryl sulfides from thioacetates and perfluoroarenes. | dicp.ac.cn |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated chloroform (B151607) (CDCl₃) solution, reveals distinct signals corresponding to the aromatic protons and the methyl group protons. rsc.org The aromatic region of the spectrum is characterized by a set of multiplets, while the methyl group appears as a sharp singlet.
One analysis reported the following chemical shifts (δ) in parts per million (ppm): a multiplet between 7.97-7.92 ppm (2H), a doublet at 7.82 ppm with a coupling constant (J) of 8.1 Hz (2H), a doublet at 7.29 ppm with a J value of 8.1 Hz (2H), a multiplet from 7.19-7.13 ppm (2H), and a singlet at 2.38 ppm (3H). rsc.org Another study found similar values, with a doublet at 7.29 ppm (J = 8.8 Hz, 2H) and a singlet for the methyl group at 2.40 ppm (3H). rsc.org The integration of these signals confirms the presence of the correct number of protons in each distinct chemical environment. The protons on the fluorophenyl ring appear as a complex multiplet due to coupling with the adjacent fluorine atom, while the protons on the tolyl ring exhibit a more straightforward splitting pattern.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Reference |
|---|---|---|---|---|---|
| Aromatic Protons (Fluorophenyl) | 7.97-7.92 | multiplet | - | 2H | rsc.org |
| Aromatic Protons (Tolyl) | 7.82 | doublet | 8.1 | 2H | rsc.org |
| Aromatic Protons (Tolyl) | 7.29 | doublet | 8.1 | 2H | rsc.org |
| Aromatic Protons (Fluorophenyl) | 7.19-7.13 | multiplet | - | 2H | rsc.org |
| Methyl Protons | 2.38 | singlet | - | 3H | rsc.org |
| Aromatic Protons | 7.29 | doublet | 8.8 | 2H | rsc.org |
The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of this compound. The spectrum, also typically recorded in CDCl₃, shows distinct signals for each unique carbon atom in the molecule. rsc.org
Key signals include those for the carbon atoms directly bonded to the sulfone group, the carbon atom bonded to the fluorine atom, and the methyl carbon. One study reported the following chemical shifts: 165.3 ppm (doublet, J = 255.9 Hz), 144.3 ppm, 138.4 ppm, 130.3 ppm (doublet, J = 9.1 Hz), 130.0 ppm, 127.6 ppm, 116.5 ppm (doublet, J = 22.5 Hz), and 21.6 ppm. rsc.org The large coupling constant observed for the carbon at 165.3 ppm is characteristic of a direct C-F bond.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| C-F | 165.3 | doublet | 255.9 | rsc.org |
| Aromatic C | 144.3 | - | - | rsc.org |
| Aromatic C | 138.4 | - | - | rsc.org |
| Aromatic C | 130.3 | doublet | 9.1 | rsc.org |
| Aromatic C | 130.0 | - | - | rsc.org |
| Aromatic C | 127.6 | - | - | rsc.org |
| Aromatic C | 116.5 | doublet | 22.5 | rsc.org |
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. biophysics.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a powerful tool for structural elucidation of fluorinated compounds. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine environment. The chemical shift of this signal provides information about the electronic effects of the tolylsulfonyl group on the fluorophenyl ring. biophysics.org For aromatic fluorine compounds (ArF), the chemical shift range is typically between +80 to +170 ppm relative to neat CFCl₃. ucsb.edu
For more complex molecules or to resolve any ambiguities in the one-dimensional NMR spectra, advanced NMR techniques can be employed. creative-biostructure.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons, between protons and carbons, and long-range proton-carbon correlations, respectively. These two-dimensional NMR experiments would definitively confirm the assignment of all proton and carbon signals in this compound and solidify the structural elucidation. nmrdb.org
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Fluorine Environments
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are dominated by bands corresponding to the vibrations of the sulfone group (SO₂) and the aromatic rings. The sulfone group gives rise to two characteristic strong stretching vibrations: an asymmetric stretch and a symmetric stretch. pharmascholars.com In diaryl sulfones, these bands are typically observed in the regions of 1350-1300 cm⁻¹ for the asymmetric stretch and 1160-1140 cm⁻¹ for the symmetric stretch. pharmascholars.com One study on aryl sulfone derivatives reported the asymmetric SO₂ stretch around 1305 cm⁻¹ and the symmetric stretch around 1138 cm⁻¹. pharmascholars.com
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and compare them with the experimental IR and Raman spectra to provide a more detailed assignment of the observed vibrational modes. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for Diaryl Sulfones
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Asymmetric SO₂ Stretch | 1350-1300 | pharmascholars.com |
| Symmetric SO₂ Stretch | 1160-1140 | pharmascholars.com |
| Aromatic C-H Stretch | >3000 | - |
| Aromatic C=C Stretch | 1600-1450 | - |
| C-F Stretch (Aromatic) | 1250-1000 | - |
Fourier-Transform Infrared (FT-IR) Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound, typically recorded using a KBr wafer technique, displays several characteristic absorption bands that confirm its structure. nih.gov
The most prominent peaks are associated with the sulfonyl group (SO₂). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These bands are characteristic of sulfones and confirm the presence of the SO₂ moiety.
The carbon-fluorine (C-F) stretching vibration, a key feature of the fluorophenyl group, typically appears as a strong band in the 1250-1020 cm⁻¹ range. The aromatic nature of the two phenyl rings is evidenced by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Additionally, C-H in-plane and out-of-plane bending vibrations contribute to the complex fingerprint region of the spectrum.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| C=C Aromatic Stretch | 1600-1450 | Medium to Strong |
| SO₂ Asymmetric Stretch | 1350-1300 | Strong |
| SO₂ Symmetric Stretch | 1160-1120 | Strong |
| C-F Stretch | 1250-1020 | Strong |
| C-H In-plane Bending | 1225-950 | Medium |
| C-H Out-of-plane Bending | 900-675 | Strong |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, coupled with computational methods like Density Functional Theory (DFT), provides valuable insights into the conformational preferences of molecules. nih.gov For diaryl sulfones such as this compound, the rotational freedom around the C-S bonds allows for multiple stable conformers.
Studies on similar sulfone compounds reveal that the geometry is primarily determined by the dihedral angles between the phenyl rings and the C-S-C plane. researchgate.net The most stable conformation is typically a result of a balance between steric hindrance and electronic effects. The analysis of the potential energy surface of related sulfones has shown the existence of several distinct conformers with varying populations at room temperature. While specific conformational studies on this compound are not extensively detailed in the provided results, the principles derived from studies of divinyl sulfone and other diaryl sulfones suggest that a non-planar (gauche) conformation is likely the most stable, minimizing steric repulsion between the two bulky aryl groups. researchgate.netcore.ac.uk Theoretical calculations are often employed to predict the vibrational frequencies for different conformers, and these are then compared with the experimental FT-IR and Raman spectra to identify the most populated conformation in the solid state or in solution. nih.gov
Mass Spectrometry (MS)
Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound provides clear evidence of its molecular composition. nih.govcdnsciencepub.com
The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₃H₁₁FO₂S. The fragmentation of diaryl sulfones under electron impact is well-documented and often involves rearrangement processes. cdnsciencepub.com A common fragmentation pathway involves the migration of an aryl group from the sulfur atom to an oxygen atom, followed by cleavage. cdnsciencepub.com
Key fragments observed in the mass spectrum of this compound and related compounds include ions corresponding to the tolyl group (C₇H₇⁺, m/z 91) and the fluorophenyl group (C₆H₄F⁺, m/z 95). The cleavage of the C-S bonds can lead to the formation of the p-toluenesulfonyl cation (CH₃C₆H₄SO₂⁺, m/z 155) and the p-fluorophenylsulfonyl cation (FC₆H₄SO₂⁺, m/z 159). Further fragmentation can lead to the loss of SO₂ (64 Da), a characteristic feature for sulfones. For instance, the NIST library data for 4-Fluorophenyl p-tolyl sulfone shows a top peak at m/z 139. nih.gov
Table 2: Potential Mass Spectrometry Fragments of this compound
| Ion | Formula | m/z |
|---|---|---|
| [M]⁺ | C₁₃H₁₁FO₂S | 250 |
| [CH₃C₆H₄SO₂]⁺ | C₇H₇O₂S | 155 |
| [FC₆H₄SO₂]⁺ | C₆H₄FO₂S | 159 |
| [M - SO₂]⁺ | C₁₃H₁₁F | 186 |
| [C₇H₇]⁺ | C₇H₇ | 91 |
| [C₆H₄F]⁺ | C₆H₄F | 95 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the identity of a synthesized compound. rsc.org
For this compound (C₁₃H₁₁FO₂S), the calculated exact mass can be compared with the experimentally determined mass to a high degree of precision (typically within a few parts per million). While a specific HRMS result for the parent compound is not available in the provided search results, HRMS data for analogous sulfones confirms the utility of this technique. rsc.org For example, HRMS-ESI data for similar compounds show excellent agreement between the calculated and found masses for their sodium adducts ([M+Na]⁺). rsc.org This level of accuracy definitively confirms the molecular formula and distinguishes the compound from others with the same nominal mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. tanta.edu.egshu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org The UV-Vis spectrum of this compound is characterized by absorptions arising from the two aromatic rings, which act as chromophores. shu.ac.uk
The primary electronic transitions observed for this type of molecule are π → π* transitions, which are characteristic of aromatic systems. shu.ac.uk These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, typically result in strong absorption bands in the UV region. shu.ac.uk The presence of the sulfonyl group and the fluorine atom can act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λ_max). tanta.edu.eg
The conjugation of the phenyl rings through the sulfonyl group influences the electronic structure. msu.edu The spectrum is expected to show complex bands due to the superposition of electronic transitions of the substituted benzene rings. nih.gov The solvent used can also affect the spectrum; polar solvents can cause shifts in the absorption bands (solvatochromism). tanta.edu.egshu.ac.uk For π → π* transitions, a shift to longer wavelengths (red shift) is often observed with increasing solvent polarity. tanta.edu.egshu.ac.uk
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) |
|---|---|---|
| p-Tolyl Ring | π → π* | ~220-270 |
| p-Fluorophenyl Ring | π → π* | ~220-270 |
Optical Properties and Light-Matter Interactions
The interaction of this compound with light is governed by its electronic structure, which is defined by the constituent aromatic rings and the sulfonyl functional group. The optical properties, such as absorption and emission of light, are dictated by the electronic transitions between different molecular orbitals.
The electronic absorption spectrum of diaryl sulfones is typically characterized by transitions involving the π-electrons of the aromatic systems and the non-bonding electrons of the sulfone group. The sulfone group (-SO2-) generally acts as an electron-acceptor, which can influence the energy of the molecular orbitals of the attached phenyl and tolyl rings. wiley.comrsc.org The electronic transitions in molecules like this compound are primarily of the π → π* type, originating from the aromatic rings, and potentially n → π* transitions associated with the oxygen atoms of the sulfone group. libretexts.orgrsc.org
The π → π* transitions in the benzene rings are responsible for strong absorption bands in the ultraviolet (UV) region. libretexts.org The presence of substituents—the fluorine atom and the methyl group on the tolyl ring—can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). A fluorine substituent can have a modest effect on the UV spectrum, while the electron-donating methyl group on the tolyl ring may cause a slight bathochromic (red) shift.
The interaction with light can be further understood by considering the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In diaryl sulfones, the HOMO is often localized on the more electron-rich aromatic ring, while the LUMO may be distributed across the sulfone group and the adjacent rings. wiley.com The energy difference between these orbitals dictates the wavelength of the lowest energy absorption band.
Due to the lack of specific experimental data for this compound, the following table provides an illustrative example of typical UV-Vis absorption data for a related diaryl sulfone in a common solvent like ethanol.
Table 1: Illustrative UV-Vis Absorption Data for a Diaryl Sulfone Derivative
| Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) |
|---|---|---|
| π → π* | ~230 | ~15,000 |
| π → π* | ~270 | ~1,000 |
Note: This data is representative of a generic diaryl sulfone and is for illustrative purposes only. Specific values for this compound may vary.
Luminescence properties, such as fluorescence and phosphorescence, are also key aspects of light-matter interactions. After absorption of a photon and excitation to a singlet state, the molecule can relax by emitting a photon (fluorescence). Alternatively, it can undergo intersystem crossing to a triplet state and then emit light (phosphorescence). The efficiency of these processes is determined by the molecule's structure. Sulfone-based molecules have been shown to exhibit both fluorescence and room-temperature phosphorescence (RTP) in certain states, highlighting the role of the sulfur atom in promoting spin-orbit coupling, which facilitates intersystem crossing. wiley.comresearchgate.net
The photophysical properties are also highly dependent on the molecular environment, such as the solvent polarity. acs.org In polar solvents, charge transfer states can be stabilized, potentially leading to shifts in emission spectra.
Table 2: Illustrative Photoluminescence Characteristics for a Diaryl Sulfone Derivative
| Property | Value |
|---|---|
| Excitation Wavelength (nm) | ~270 |
| Emission Wavelength (nm) | ~350 (Fluorescence) |
| Quantum Yield (Φ) | Varies |
| Lifetime (τ) | Varies |
Note: This data is a general representation for a diaryl sulfone and is for illustrative purposes only, as specific experimental data for this compound is not available.
Single Crystal X-ray Diffraction (SCXRD) Studies
The molecular geometry of diaryl sulfones is characterized by a tetrahedral sulfur atom at the core, bonded to two oxygen atoms and two aryl rings. The conformation is largely defined by the torsion angles of the aryl groups relative to the C-S-C plane. In related structures, such as 4-Bromophenyl 4-toluenesulfonate, the dihedral angle between the two aromatic rings is a key conformational parameter. researchgate.net For this compound, the geometry around the sulfur atom is expected to be a distorted tetrahedron. The two aryl rings, the p-fluorophenyl group and the p-tolyl group, would adopt a twisted conformation relative to each other.
Based on data from closely related compounds, the key geometric parameters can be anticipated. The S=O bond lengths are typically short, indicating significant double-bond character, while the S-C bonds are longer. The C-S-C and O-S-O bond angles are fundamental in defining the shape of the sulfone group.
Table 1: Illustrative Molecular Geometry Parameters for a Diaryl Sulfone (Note: These are typical values based on related structures, not experimental data for this compound)
| Parameter | Typical Value |
|---|---|
| S=O Bond Length | ~1.45 Å |
| S-C Bond Length | ~1.77 Å |
| C-S-C Bond Angle | ~105° |
| O-S-O Bond Angle | ~120° |
| C-S-O Bond Angle | ~108° |
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In diaryl sulfones, which lack strong hydrogen bond donors, the packing is typically controlled by weaker interactions such as C-H···O and C-H···π forces, as well as van der Waals interactions. researchgate.net For instance, the crystal structure of 4-Bromophenyl 4-toluenesulfonate features supramolecular aggregation driven by weak C—H⋯O hydrogen bonds and C—H⋯π interactions. researchgate.net
In this compound, the sulfonyl oxygens are expected to act as primary acceptors for weak hydrogen bonds from the C-H groups of neighboring aromatic rings and methyl groups. The fluorine atom can also participate in weak C-H···F interactions. Furthermore, π-π stacking between the aromatic rings of adjacent molecules may contribute to stabilizing the crystal packing, although this is often influenced by the steric hindrance imposed by the non-planar conformation of the molecule. The analysis of Hirshfeld surfaces is a powerful tool for visualizing and quantifying these diverse intermolecular contacts. nih.gov
While classical hydrogen bonds (e.g., O-H···O, N-H···O) are absent in this compound, a network of weak hydrogen bonds is crucial for the formation of its supramolecular structure. The primary interactions expected are of the C-H···O type, where the hydrogen atoms of the tolyl and fluorophenyl rings interact with the oxygen atoms of the sulfonyl group on adjacent molecules. researchgate.net In the crystal structure of a related compound, diiodomethyl p-tolyl sulfone, hydrogen interactions play a significant role in stabilizing the crystal structure. science.gov
Crystal Packing and Intermolecular Interactions
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the bulk properties of a crystalline material. ugr.es Unlike SCXRD, which analyzes a single crystal, PXRD provides a diffraction pattern from a powdered sample, which is representative of the material as a whole. ugr.es This technique is instrumental in identifying crystalline phases, determining the purity of a sample, and detecting polymorphism (the existence of multiple crystal forms). researchgate.net
A PXRD pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline solid has a unique pattern that serves as a fingerprint for identification. ugr.es For this compound, PXRD would be used to confirm the identity of a synthesized batch against a known standard, to ensure it is a single crystalline phase, and to check for the presence of any amorphous content, which appears as a broad halo rather than sharp peaks. ugr.esresearchgate.net If different crystallization methods were to yield different polymorphs, their distinct PXRD patterns would allow for their unambiguous identification and characterization. researchgate.net
High-Pressure Crystallography
High-pressure crystallography involves performing diffraction experiments on a sample while it is subjected to high pressures, typically within a diamond anvil cell. crystallography.netnih.gov This technique is used to study pressure-induced phenomena such as phase transitions, changes in bond lengths and angles, and the formation of new, denser crystalline phases. crystallography.net Applying pressure reduces interatomic distances, which can significantly alter intermolecular interactions and crystal packing. crystallography.net
For this compound, high-pressure crystallography could be employed to investigate the stability of its atmospheric pressure crystal form and to explore potential polymorphic transformations. Such studies could reveal how the C-H···O and C-H···F interactions respond to compression and whether new, more compact packing arrangements become favorable at elevated pressures. This provides fundamental insight into the compressibility and stability of the material's crystal lattice.
Quantum Crystallography for Electron Density Mapping
Quantum crystallography is an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to map the electron density distribution throughout the crystal. This approach moves beyond the simple model of atoms as spheres and provides detailed insight into the nature of chemical bonding and intermolecular interactions.
By precisely mapping the electron density, quantum crystallography can visualize the subtle features of covalent bonds, identify the lone pairs on oxygen atoms, and quantify the charge distribution across the this compound molecule. This would allow for a quantitative analysis of the strength and nature of the C-H···O and C-H···F hydrogen bonds, providing a deeper understanding of the forces that govern the crystal's supramolecular assembly. While a powerful technique, no quantum crystallographic studies have been reported for this compound.
Structural Databases and Comparative Crystallographyncats.io
The comprehensive analysis of the three-dimensional structures of crystalline solids is greatly facilitated by the use of structural databases. The most prominent repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD). nih.gov The CSD is a comprehensive and fully curated resource that contains over a million entries, providing a wealth of information for researchers in chemistry, materials science, and drug discovery. nationalacademies.orgresearchgate.net Each entry in the CSD includes bibliographic information, chemical and physical property data, and, most importantly, the atomic coordinates of the crystal structure, which are determined through techniques like X-ray or neutron diffraction. nih.gov
A search of the major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for this compound. crystallography.netpsds.ac.uklibguides.comcrystallography.net However, a comparative analysis can be performed by examining the crystallographic data of its congeners, particularly other halogenated and substituted diphenyl sulfones. This comparative approach allows for the inference of the likely structural characteristics of this compound.
For instance, the crystal structure of 4,4'-Dichlorodiphenyl sulfone is available in the Crystallography Open Database (COD) under the entry code 2101051. nih.gov The crystallographic data for this related compound provides a valuable reference point for understanding the general structural motifs of diaryl sulfones.
Table 1: Crystallographic Data for 4,4'-Dichlorodiphenyl sulfone
| Parameter | Value |
|---|---|
| Formula | C₁₂H₈Cl₂O₂S |
| Crystal System | Monoclinic |
| Space Group | I 1 2/a 1 |
| a (Å) | 20.20 |
| b (Å) | 4.910 |
| c (Å) | 12.054 |
| α (°) | 90.0 |
| β (°) | 90.02 |
| γ (°) | 90.0 |
| Volume (ų) | 1195.3 |
| Z | 4 |
| Database | Crystallography Open Database (COD) |
| COD ID | 2101051 |
Data sourced from the Crystallography Open Database. nih.gov
In the broader context of diaryl sulfones, crystallographic studies have revealed several common structural features. The molecule typically adopts a non-planar conformation, often described as a "mansard" or butterfly-like shape. The dihedral angle between the two aromatic rings is a key parameter in describing this conformation. Studies on various diaryl sulfones have shown that this angle can vary significantly depending on the nature and position of the substituents on the phenyl rings.
The sulfonyl group itself has a tetrahedral geometry, and the C-S-C bond angle is another important structural parameter. In many diaryl sulfones, this angle is typically in the range of 104-106°. The S-O bond lengths are characteristically short, indicating a significant degree of double-bond character.
Intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, often play a crucial role in the crystal packing of these compounds. researchgate.netscience.gov For instance, in the crystal structure of 3-(2-bromo-phenyl-sulfon-yl)-2,5,7-trimethyl-1-benzo-furan, molecules are linked into dimers by C-H···π interactions and further connected by Br···O contacts. nih.gov The presence of a fluorine atom in this compound would likely introduce the possibility of C-H···F and F···F interactions, which could further influence the crystal packing.
Based on the analysis of its congeners, it can be inferred that this compound would likely crystallize in a non-planar conformation with a significant dihedral angle between the fluorophenyl and tolyl rings. The precise values of the bond lengths, bond angles, and torsion angles would be influenced by the electronic effects of the fluorine atom and the methyl group.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical studies are foundational to modern computational chemistry, enabling the prediction of a wide range of molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. spectroscopyonline.com It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like p-Fluorophenyl-p-tolylsulfone. mdpi.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of polar bonding. ijcce.ac.irekb.eg
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until the forces on the atoms are negligible. mdpi.com
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.gov In this compound, the key rotations are around the Carbon-Sulfur (C-S) bonds connecting the sulfone group to the p-fluorophenyl and p-tolyl rings. By systematically rotating these bonds and performing geometry optimization for each conformation, a potential energy surface can be mapped to identify the global minimum energy conformer and other low-energy, stable conformers. The optimized geometry of the most stable conformer is crucial for the accuracy of all other subsequent computational property predictions.
Table 1: Representative Calculated Geometrical Parameters for an Aromatic Sulfone (Note: This table presents typical, illustrative values for a molecule with a similar structure to this compound, as specific published data for this compound is not available. Calculations are often performed at the B3LYP/6-31G(d,p) level.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| S=O | ~1.45 Å | |
| C-S | ~1.78 Å | |
| C-F | ~1.36 Å | |
| Bond Angles | ||
| O=S=O | ~120° | |
| C-S-C | ~104° | |
| Dihedral Angle | ||
| C-C-S-C | Variable (defines conformation) |
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org
The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE). physchemres.org This gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring, while the LUMO would likely be distributed over the electron-withdrawing sulfone group and the p-fluorophenyl ring.
Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Note: These are representative values to illustrate the concepts for a molecule like this compound. Values are typically expressed in electron volts, eV.)
| Parameter | Symbol | Formula | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -7.0 to -6.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.5 to -0.5 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 to 6.0 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. researchgate.netwolfram.com MEP maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net
The color-coding convention is typically as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.netresearchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.netresearchgate.net
Green: Regions of neutral or near-zero potential. wolfram.com
In this compound, the MEP map would show the most negative potential (red) localized on the highly electronegative oxygen atoms of the sulfone group. The fluorine atom would also contribute to a negative potential region. The most positive potential (blue) would be found around the hydrogen atoms of the aromatic rings. researchgate.netmdpi.com
Global reactivity descriptors are chemical concepts derived from DFT that quantify a molecule's reactivity. ijcce.ac.irekb.eg They are calculated using the energies of the HOMO and LUMO orbitals. physchemres.org
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." semanticscholar.org
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the electron cloud can be polarized. ijcce.ac.ir
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule acquires additional electronic charge. It is defined as ω = μ² / 2η. ekb.egarxiv.org A high electrophilicity index characterizes a good electrophile. scielo.org.mx
Nucleophilicity Index (N): A measure of the nucleophilic character of a species. mdpi.com While several definitions exist, it reflects the propensity to donate electrons.
These indices provide a quantitative scale to compare the reactivity of different molecules. researchgate.net
Table 3: Formulas for Global Reactivity Descriptors
| Descriptor | Symbol | Formula (based on I ≈ -EHOMO and A ≈ -ELUMO) |
| Chemical Hardness | η | (I - A) / 2 |
| Chemical Softness | S | 1 / (I - A) |
| Electronegativity | χ | (I + A) / 2 |
| Chemical Potential | μ | - (I + A) / 2 |
| Electrophilicity Index | ω | μ² / 2η |
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the normal modes of vibration can be obtained. frontiersin.org These calculations are essential for several reasons:
Confirmation of Minima: A true energy minimum (a stable structure) will have no imaginary frequencies. mdpi.com
Spectral Interpretation: Calculated frequencies help in the assignment of experimental vibrational bands (e.g., from FT-IR or FT-Raman spectroscopy) to specific molecular motions, such as C-H stretching, S=O stretching, or aromatic ring bending. nih.govresearchgate.net
Correction Factors: DFT calculations often systematically overestimate vibrational frequencies. Therefore, the calculated values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. nih.gov
For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, C-S stretching, C-F stretching, and various aromatic C-H and C-C vibrations.
Table 4: Representative Calculated Vibrational Frequencies and Their Assignments (Note: This table illustrates the types of vibrational modes and typical calculated frequency ranges for an aromatic sulfone. Specific experimental or calculated data for this compound is required for a direct comparison.)
| Vibrational Mode | Typical Calculated Wavenumber (cm-1) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (methyl group) | 3000 - 2850 |
| S=O Asymmetric Stretch | ~1350 |
| S=O Symmetric Stretch | ~1160 |
| C-F Stretch | ~1250 |
| Aromatic C-C Stretch | 1600 - 1450 |
| C-S Stretch | 800 - 700 |
Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)
Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods are foundational in computational chemistry for predicting the geometric and electronic properties of molecules. Ab initio calculations, derived "from the beginning" using quantum mechanics, provide a rigorous approach to understanding molecular systems. For diaryl sulfones, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed. researchgate.netcdnsciencepub.comwright.edu For instance, DFT calculations using the B3LYP functional with a 6-31G(d) basis set have been used to compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for similar diaryl sulfone analogs. researchgate.net Such calculations for this compound would reveal how the electron-withdrawing fluorine and electron-donating tolyl group influence the electronic distribution and reactivity of the molecule. The geometry of related sulfones has been successfully optimized using such methods, providing insights into bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. acs.org
Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less intensive alternative for larger systems, though with some trade-off in accuracy. wright.edu These methods can still provide valuable qualitative insights into the electronic structure and stability of different conformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment. researchgate.net
Conformational Dynamics and Flexibility
The diaryl sulfone core of this compound possesses significant conformational flexibility due to the rotation around the sulfur-carbon bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. This is critical as the relative orientation of the phenyl rings can significantly impact the molecule's properties and interactions. For similar flexible molecules, MD simulations have been used to explore the range of accessible conformations and their relative populations at different temperatures. ucl.ac.uk
Solvent Effects on Molecular Behavior
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations incorporating explicit solvent molecules are essential for understanding these effects. rsc.org Solvation can alter the conformational preferences of the molecule and affect its electronic properties. For example, polar solvents may stabilize certain conformations through dipole-dipole interactions. Computational studies on related compounds have shown that solvent effects can be modeled using both explicit solvent molecules in MD simulations and implicit continuum models in quantum mechanical calculations to provide a comprehensive understanding of how the solvent modulates molecular behavior. rsc.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. derpharmachemica.com For a series of diaryl sulfones, QSAR studies have been conducted to understand how different substituents affect their biological activities, such as inhibitory potential against specific enzymes. derpharmachemica.comnih.govtandfonline.comtandfonline.com
In a hypothetical QSAR/QSPR study including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as:
| Descriptor Type | Examples |
| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies |
| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft's Es) |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Connectivity indices, shape indices |
A model would then be built to relate these descriptors to an observed activity or property. For instance, a QSAR model for a series of diaryl sulfone enzyme inhibitors might reveal that substitutions on the phenyl rings that alter the electronic distribution across the sulfone group are critical for activity. researchgate.netderpharmachemica.com The presence of both a fluorine atom and a tolyl group in this compound would contribute uniquely to these descriptors.
Force Field Development and Molecular Mechanics
Molecular mechanics simulations, including MD, rely on force fields to define the potential energy of a system as a function of its atomic coordinates. researchgate.net A force field consists of parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Developing accurate force field parameters for the sulfonyl group is crucial for reliable simulations of molecules like this compound. nih.gov Parameterization is often a hierarchical process involving fitting to high-level quantum mechanical data and experimental results (e.g., crystal structures, thermodynamic data). nih.govambermd.org For sulfonyl-containing compounds, specific parameters for the sulfur atom types and the associated bond, angle, and dihedral terms have been developed for force fields like CHARMM and AMBER. nih.govambermd.org
The table below illustrates the types of parameters that would be defined in a force field for simulating this compound.
| Interaction Type | Parameters |
| Bond Stretching | Force constant (k_b), Equilibrium bond length (b₀) |
| Angle Bending | Force constant (k_θ), Equilibrium angle (θ₀) |
| Torsional (Dihedral) | Force constant (V_n), Periodicity (n), Phase angle (γ) |
| Van der Waals | Lennard-Jones parameters (ε, σ) |
| Electrostatic | Partial atomic charges (q) |
These parameters are essential for accurately simulating the conformational dynamics and intermolecular interactions of this compound in various environments. nih.govresearchgate.net
Advanced Applications in Organic Synthesis Research
Role as Synthetic Intermediates and Building Blocks
p-Fluorophenyl-p-tolylsulfone serves as a versatile precursor and structural element in the synthesis of various organic molecules, particularly those containing the fluoroaryl moiety.
The presence of the fluorine atom on one of the phenyl rings makes this compound a valuable starting material for the synthesis of other fluoroaryl derivatives. The sulfone group can be manipulated or displaced through various chemical transformations, leaving the fluorinated aromatic ring intact for further functionalization. This is particularly useful in the preparation of complex molecules where the introduction of a fluorine atom at a specific position is desired. For instance, the p-fluorophenyl group can be transferred in nucleophilic aromatic substitution reactions or cross-coupling reactions, providing access to a wide array of fluorinated compounds.
The sulfone group, in conjunction with the electronic influence of the p-fluorophenyl moiety, can play a significant role in directing the stereochemical outcome of asymmetric reactions. rsc.org While specific examples directly employing this compound as a chiral auxiliary are not extensively documented in the provided search results, the broader class of chiral sulfoxides and sulfones are well-established as effective stereocontrol elements. For example, chiral sulfoxides have been used as auxiliaries in the diastereoselective synthesis of various compounds. hbni.ac.in The underlying principle involves the sulfinyl group's ability to create a chiral environment that biases the approach of a reagent to a prochiral center, leading to the preferential formation of one stereoisomer. The electronic properties of the aryl substituents, such as the p-fluorophenyl group, can fine-tune the steric and electronic environment, potentially enhancing the degree of stereocontrol. mdpi.com The development of chiral variants of this compound or its derivatives could therefore offer new opportunities in asymmetric synthesis. sioc-journal.cn
Precursors for Fluoroaryl Derivatives
Participation in Name Reactions and Catalytic Cycles
While direct participation of this compound in a wide range of named reactions is not explicitly detailed in the provided search results, its structural motifs are relevant to several important transformations. For instance, aryl sulfones can be substrates in cross-coupling reactions. The carbon-sulfur bond in diaryl sulfones can be cleaved and functionalized under specific catalytic conditions, although this is less common than the corresponding reactions of aryl halides or triflates.
Applications in the Synthesis of Heterocycles
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uomus.edu.iqneliti.com Arylsulfonyl compounds, including this compound and its derivatives, can serve as precursors for the synthesis of various heterocyclic systems. researchgate.nettu-clausthal.de
One common strategy involves the use of the sulfone as an activating group or a leaving group in cyclization reactions. sioc-journal.cnrsc.org For example, a molecule containing the this compound moiety and a suitably positioned nucleophile can undergo intramolecular cyclization to form a heterocyclic ring. The sulfonyl group can facilitate the reaction by activating an adjacent position for nucleophilic attack or by acting as a good leaving group in the final step of the ring-forming process. The synthesis of quinolones, an important class of heterocycles, has been achieved using related sulfone-containing building blocks. whiterose.ac.uk Furthermore, the fluorine atom can influence the reactivity and regioselectivity of these cyclization reactions, providing a handle for directing the formation of specific heterocyclic structures. mdpi.com
| Precursor Type | Heterocycle Formed | Reaction Type |
| α-Amidoalkyl-p-tolyl sulfones | N-Boc-1-aminoalkylphosphonates | Michael-type addition |
| Arylmethyl-Boc-amines | (S)-2-Aryl-Boc-pyrrolidines | Asymmetric deprotonation/cyclization |
| Urea derivatives | 2-Quinolones | Oxidative Heck/isocyanate formation/electrocyclization |
| Carboxamides | Iminolactones | Copper-catalyzed C-H functionalization/cyclization |
This table provides examples of how sulfone-containing precursors are used to synthesize various heterocyclic compounds through different reaction types.
Influence on Reaction Pathways in Complex Chemical Transformations
The this compound moiety can exert a significant influence on the course of complex chemical reactions, directing the reaction pathway towards a specific outcome. This influence can be steric, electronic, or a combination of both.
The sulfonyl group is strongly electron-withdrawing, which can affect the reactivity of the aromatic rings and any adjacent functional groups. For example, it can act as a directing group in electrophilic aromatic substitution reactions, although its deactivating nature generally makes such reactions less favorable. More significantly, the sulfonyl group can stabilize adjacent carbanions, facilitating reactions that proceed through such intermediates.
The fluorine atom also has a pronounced electronic effect. rsc.org Its high electronegativity makes it electron-withdrawing through the sigma bond (inductive effect), while its lone pairs can be electron-donating through the pi system (resonance effect). The interplay of these effects can influence the electron density distribution in the molecule, thereby affecting its reactivity and the stability of reaction intermediates. rsc.org In complex transformations with multiple potential reaction sites, the presence of the p-fluorophenylsulfonyl group can lead to enhanced regioselectivity or stereoselectivity by favoring one reaction pathway over others. scholaris.ca
Conclusion and Future Research Directions
Summary of Current Understanding of p-Fluorophenyl-p-tolylsulfone
This compound, with the chemical formula C₁₃H₁₁FO₂S and CAS Number 1643-97-6, is a diaryl sulfone characterized by a p-fluorophenyl group and a p-tolyl group linked through a sulfone functional group. sigmaaldrich.com The sulfone group is known to be a strong electron-withdrawing moiety and is chemically stable. acs.org Diaryl sulfones, in general, are recognized as important intermediates and synthons in organic chemistry. acs.org The presence of a fluorine atom on one of the aryl rings is expected to significantly influence the molecule's electronic properties, polarity, and intermolecular interactions, potentially enhancing its thermal stability and modifying its reactivity compared to non-fluorinated analogues. While it is available commercially for research purposes, comprehensive studies detailing its specific physical, chemical, and biological properties are limited, highlighting a gap in the current scientific literature and pointing toward numerous opportunities for future investigation. sigmaaldrich.com
Emerging Synthetic Strategies and Catalytic Systems
The synthesis of diaryl sulfones has traditionally involved methods such as the oxidation of corresponding sulfides or the reaction of arenes with sulfonic acids under harsh conditions. acs.org However, modern organic synthesis is moving towards more efficient, milder, and functional-group-tolerant methods. Future synthesis of this compound could leverage these emerging strategies.
Recent advancements include palladium-catalyzed Suzuki-type cross-coupling reactions between aryl boronic acids and arylsulfonyl chlorides, which offer a simple and efficient route to unsymmetrical diaryl sulfones under mild conditions. acs.org Other transition-metal-catalyzed reactions, such as those employing copper, have also shown promise. For instance, copper fluorapatite (B74983) has been used as a reusable heterogeneous catalyst for coupling aryl boronic acids with sodium arylsulfinate salts at room temperature without the need for a base or other additives. chemrevlett.com
Furthermore, methods involving direct C-H functionalization are gaining traction as a step-economical approach. mdpi.com The development of novel sulfonylating agents and SO₂ surrogates, like sodium metabisulfite (B1197395), provides safer and more convenient alternatives for introducing the sulfone bridge. mdpi.com These modern catalytic systems could provide higher yields, greater purity, and a more environmentally benign pathway to this compound and its derivatives.
| Synthetic Method | Traditional Approaches | Emerging Strategies |
| Key Reaction | Oxidation of sulfides; Friedel-Crafts sulfonylation | Palladium or Copper-catalyzed cross-coupling (e.g., Suzuki-type) acs.orgchemrevlett.com |
| Starting Materials | Thioethers, Arenes, Arenesulfonyl halides acs.org | Aryl boronic acids, Arylsulfonyl chlorides, Sodium arylsulfinates acs.orgchemrevlett.com |
| Reaction Conditions | Often require strong acids or oxidants, high temperatures acs.org | Mild temperatures, often base-mediated, ligand-assisted acs.org |
| Advantages | Established methods | High yields, excellent functional group tolerance, milder conditions acs.org |
| Disadvantages | Harsh conditions, poor functional group tolerance chemrevlett.com | Catalyst cost and removal can be a concern, though recyclable catalysts are being developed chemrevlett.comrug.nl |
Advancements in Spectroscopic and Crystallographic Characterization Techniques
A thorough characterization of this compound is essential for understanding its structure-property relationships. Future studies should employ a suite of advanced analytical techniques.
Spectroscopic Techniques: Modern spectroscopic methods are pivotal for elucidating molecular structures and dynamics. solubilityofthings.com
Nuclear Magnetic Resonance (NMR): Beyond standard ¹H and ¹³C NMR, two-dimensional techniques (COSY, HSQC, HMBC) can confirm the connectivity of the molecule. ¹⁹F NMR would be crucial for probing the electronic environment around the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, offering further structural proof.
Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy can identify characteristic vibrations of the sulfone (SO₂) group, the C-F bond, and the substituted benzene (B151609) rings. spectroscopyonline.com
Crystallographic Techniques: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. For this compound, this analysis would reveal precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings. It would also provide invaluable information on intermolecular interactions, such as C-H···O, C-H···F, and π-π stacking, which govern the crystal packing and influence the material's bulk properties. science.govscielo.br In the absence of suitable single crystals, powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of the bulk material. spectroscopyonline.com
Future Avenues in Computational Chemistry for Sulfone Systems
Computational chemistry offers powerful predictive tools that can guide experimental work. nih.gov For sulfone systems, these methods can illuminate electronic structure, reactivity, and potential properties before undertaking extensive laboratory synthesis.
Density Functional Theory (DFT): This is a workhorse method for studying diaryl sulfones. nih.govresearchgate.net DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with IR and Raman spectra, and calculate NMR chemical shifts. Moreover, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's electronic transitions and reactivity. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be applied to the calculated electron density to characterize the nature of chemical bonds and non-covalent interactions within the system.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and to simulate its behavior in different environments, such as in solution or within a polymer matrix. tandfonline.com
These computational approaches can be particularly useful in screening derivatives of this compound for specific properties, thereby streamlining the discovery of new functional materials. nih.gov
| Computational Method | Application for this compound | Anticipated Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, vibrational frequency prediction. nih.govresearchgate.net | 3D structure, HOMO-LUMO gap, dipole moment, reaction energetics. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. | Electronic transition energies, potential for optoelectronic applications. |
| Molecular Dynamics (MD) | Simulation of molecular motion in various media. tandfonline.com | Conformational preferences, interaction with solvents or polymers. |
| Monte Carlo (MC) Simulations | Modeling of adsorption and intermolecular interactions. nih.gov | Understanding of surface interactions and packing in condensed phases. nih.gov |
Potential for New Applications in Material Science and Fine Chemical Synthesis
The unique combination of a stable sulfone core, an electron-rich tolyl group, and an electron-withdrawing fluorophenyl group makes this compound a promising candidate for several advanced applications.
Optoelectronic Properties
The diaryl sulfone moiety is a component of various functional materials. routledge.com The introduction of a fluorine atom can tune the electronic properties, potentially leading to materials with interesting optoelectronic behavior. researchgate.net Future research should investigate the photophysical properties of this compound, including its absorption and emission characteristics. The polarity and electron-accepting nature of the fluorophenyl-sulfone portion of the molecule could make it a useful building block for creating materials with large dipole moments, which are relevant for nonlinear optics or as hosts for organic light-emitting diodes (OLEDs).
Polymeric Materials Development
One of the most promising future applications for this compound is in the field of high-performance polymers. Diaryl sulfone units are the cornerstone of the poly(arylene ether sulfone) (PAES) family of plastics, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. routledge.com
The presence of fluorine in a monomer can impart several desirable properties to the resulting polymer, including:
Enhanced thermal and oxidative stability.
Increased chemical resistance and hydrophobicity.
Lower dielectric constant and water absorption.
Specifically, bis(4-fluorophenyl)sulfone is a common monomer used in the synthesis of poly(ether sulfone) (PES) and other high-performance polymers via nucleophilic aromatic substitution. science.gov By analogy, this compound could be functionalized to act as a monomer or comonomer for creating novel fluorinated polysulfones. These new polymers could find applications in demanding environments, such as in aerospace components, specialty membranes for separation processes, and as high-temperature electrical insulators. routledge.com The synthesis of polymers like poly(p-phenylene) (PPP) has been challenging, but new methods are enabling the creation of such rigid-rod polymers which have applications due to their thermal stability. wikipedia.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for p-fluorophenyl-p-tolylsulfone, and how can purity be optimized during purification?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions. For purification, recrystallization using polar aprotic solvents (e.g., DMF or acetone) is effective. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and confirm structural integrity using H/C NMR (δ 7.8–7.2 ppm for aromatic protons, δ 165–160 ppm for sulfone groups) .
Q. Which analytical techniques are most reliable for characterizing p-fluorophenyl-p-tolylsulfone, and how should they be validated?
- Methodology : Use a combination of:
- NMR spectroscopy (Bruker Avance III HD 500 MHz, CDCl solvent).
- HPLC-UV (Agilent 1260 Infinity II, λ = 254 nm).
- Mass spectrometry (ESI-MS, m/z calculated for CHFOS: 266.04).
Validation should follow ICH guidelines, including linearity (R > 0.995), LOD/LOQ determination, and inter-day precision (<2% RSD) .
Q. What safety protocols are critical when handling p-fluorophenyl-p-tolylsulfone in the laboratory?
- Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid inhalation of dust; store in airtight containers away from strong oxidizers. In case of exposure, rinse with water for 15 minutes and consult a physician. Refer to SDS guidelines for sulfone analogues (e.g., diphenyl sulfone, CAS 127-63-9) .
Advanced Research Questions
Q. How does p-fluorophenyl-p-tolylsulfone degrade under environmental conditions, and what are the key degradation by-products?
- Methodology : Conduct accelerated degradation studies under UV light (λ = 365 nm) and varying pH (3–11). Analyze products via LC-QTOF-MS. Analogous sulfones degrade via C-S bond cleavage, producing fluorophenols and toluenesulfonic acid derivatives. Rate constants can be modeled using pseudo-first-order kinetics (e.g., k = 0.12 h at pH 7) .
Q. How can contradictory data on the thermal stability of p-fluorophenyl-p-tolylsulfone be resolved?
- Methodology : Perform comparative DSC/TGA analyses (heating rate: 10°C/min, N atmosphere). Conflicting reports may arise from impurities or experimental setup. Replicate studies using standardized protocols (e.g., ASTM E537) and statistically analyze deviations (ANOVA, p < 0.05). Cross-validate with FTIR to detect decomposition intermediates (e.g., SO release at 200°C) .
Q. What computational strategies are effective for predicting the electronic properties of p-fluorophenyl-p-tolylsulfone?
- Methodology : Use DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potentials. Compare with experimental UV-Vis spectra (λ ≈ 270 nm). Solvent effects can be modeled via COSMO-RS. Validate against crystallographic data (if available) for sulfone analogues .
Q. What role does p-fluorophenyl-p-tolylsulfone play in polymer electrolyte membranes, and how can its performance be optimized?
- Methodology : Incorporate the compound into sulfonated poly(ether ether ketone) (SPEEK) matrices. Assess proton conductivity (σ) via electrochemical impedance spectroscopy (EIS). Optimize by varying sulfonation degrees (40–70%) and annealing temperatures (80–120°C). Benchmark against Nafion® (σ = 0.1 S/cm at 80°C) .
Q. How can reaction yields for p-fluorophenyl-p-tolylsulfone synthesis be improved while minimizing side products?
- Methodology : Apply DOE (Design of Experiments) to optimize parameters:
- Catalyst loading (e.g., CuI, 5–15 mol%).
- Solvent polarity (DMF vs. DMSO).
- Temperature (80–120°C).
Use response surface methodology (RSM) to identify ideal conditions. GC-MS can track side products (e.g., diaryl ethers) .
Q. What cross-disciplinary applications of p-fluorophenyl-p-tolylsulfone are emerging in medicinal chemistry or materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
